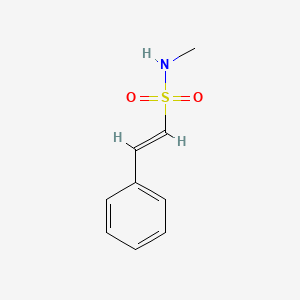

(E)-N-methyl-2-phenylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

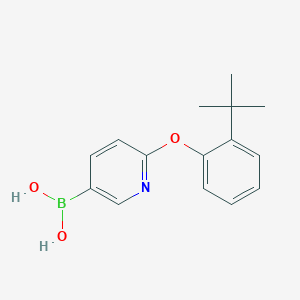

(E)-N-methyl-2-phenylethenesulfonamide, also known as Nimesulide, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used as a pain reliever and fever reducer. It was first synthesized in the 1980s and has since been widely used in various parts of the world. The compound has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential future applications.

科学的研究の応用

Solvent-Dependent Synthesis Methods

(E)-N-methyl-2-phenylethenesulfonamide has been utilized in solvent-dependent synthesis methods. A study by Ghandi et al. (2014) developed a method for preparing novel benzo-δ-sultam and 3-benzyl-3-hydroxy-N-methyloxindole scaffolds using this compound in DBU-catalyzed Baylis–Hillman reactions. The research highlights its versatile application in producing various chemical structures in different solvents (Ghandi, Feizi, Ziaie, & Notash, 2014).

Application in Peptide Modification

In another application, Chen et al. (2017) synthesized a series of vinylsulfonamides and found that N-Methyl-N-phenylethenesulfonamide efficiently and selectively modifies the lysine residue of native peptides via aza-Michael addition. This property makes it valuable in site-selective lysine functionalization in peptide research (Chen, Huang, Li, Zhu, Chen, Zhan, & Jiang, 2017).

Pharmaceutical Applications

The compound has also been studied for its pharmaceutical potential. Oinuma et al. (1991) synthesized a series of derivatives and evaluated them as membrane-bound phospholipase A2 inhibitors, showing promising results in reducing myocardial infarction size in rats (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).

Synthesis of Ethenesulfonamide Derivatives

Aramini et al. (2003) explored the synthesis of E-arylethenesulfonamides starting from 1-hydroxy-1-arylalkanes, emphasizing the compound's role in the preparation of chemical and pharmaceutical products (Aramini, Cesta, Coniglio, Bijani, Colagioia, D’Elia, & Allegretti, 2003).

Exploration in Cancer Treatment

Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides, demonstrating their potent anticancer activity against a wide spectrum of cancer cell lines and their potential in disrupting microtubule formation (Reddy, Mallireddigari, Pallela, Cosenza, Billa, Akula, Subbaiah, Bharathi, Padgaonkar, Lv, Gallo, & Reddy, 2013).

Application in Chemical Genetics

Oh et al. (2017) explored the use of a compound structurally related to (E)-N-methyl-2-phenylethenesulfonamide in inducing the triple response in Arabidopsis, illustrating its use in plant biology and genetics research (Oh, Hoshi, Tomio, Ueda, & Hara, 2017).

特性

IUPAC Name |

(E)-N-methyl-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-8,10H,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRHGAJUWVQNSZ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-phenylethene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2429768.png)

![7-(4-Fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2429769.png)

![(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2429773.png)

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429777.png)

![[2,2-Dichloro-3-[(6-chloropyridine-3-carbonyl)oxymethyl]cyclopropyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2429782.png)

![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2429786.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide](/img/structure/B2429787.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)